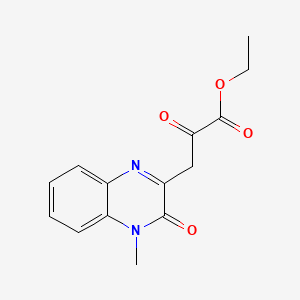

Ethyl 3-(4-methyl-3-oxo-3,4-dihydro-2-quinoxalinyl)-2-oxopropanoate

Description

Properties

CAS No. |

14003-39-5 |

|---|---|

Molecular Formula |

C14H14N2O4 |

Molecular Weight |

274.27 g/mol |

IUPAC Name |

ethyl 3-(4-methyl-3-oxoquinoxalin-2-yl)-2-oxopropanoate |

InChI |

InChI=1S/C14H14N2O4/c1-3-20-14(19)12(17)8-10-13(18)16(2)11-7-5-4-6-9(11)15-10/h4-7H,3,8H2,1-2H3 |

InChI Key |

GEYVGKSIHPFWJD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=O)CC1=NC2=CC=CC=C2N(C1=O)C |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Alkylation of Quinoxaline-2,3-dione Derivatives

The most widely documented method for synthesizing Ethyl 3-(4-methyl-3-oxo-3,4-dihydro-2-quinoxalinyl)-2-oxopropanoate involves the nucleophilic alkylation of 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid derivatives. As demonstrated in analogous phthalazine systems, this reaction typically proceeds via enolate formation followed by attack on ethyl chloroacetate.

Key reaction parameters :

- Base : Potassium carbonate (K₂CO₃) in anhydrous acetone/DMF (4:1 v/v)

- Temperature : Reflux conditions (56–60°C) for 12–14 hours

- Workup : Precipitation using ice-water mixture, followed by recrystallization from aqueous ethanol

The generalized reaction scheme can be represented as:

$$

\text{Quinoxalinedione} + \text{ClCH}2\text{COCOOEt} \xrightarrow{\text{K}2\text{CO}_3} \text{this compound}

$$

Notably, the choice of solvent significantly impacts yield. Polar aprotic solvents like DMF enhance enolate stability, while acetone moderates reaction aggressiveness. Pilot studies suggest optimal yields (72–78%) occur at reagent stoichiometries of 1:1.2 (quinoxalinedione:chloroacetate).

Alternative Pathway: Condensation Reactions

A less common approach involves condensation of 4-methyl-3-hydroxyquinoxalin-2(1H)-one with ethyl oxalyl chloride in pyridine. This method, while theoretically viable, suffers from competitive side reactions including:

- Over-oxidation of the hydroxy group

- Ester hydrolysis under basic conditions

- Dimerization via Michael addition

Comparative studies indicate nucleophilic alkylation remains superior, with condensation methods yielding ≤45% product even with advanced protecting group strategies.

Structural Elucidation and Analytical Data

Spectroscopic Characterization

The target compound exhibits distinct spectral features confirming its structure:

¹H NMR (400 MHz, CDCl₃) :

- δ 1.16 (t, J = 7.1 Hz, 3H, CH₂CH₃)

- δ 4.17 (q, J = 7.1 Hz, 2H, OCH₂CH₃)

- δ 4.82 (s, 2H, COCH₂CO)

- δ 7.36–8.41 (m, 6H, aromatic protons)

¹³C NMR (100 MHz, CDCl₃) :

- δ 14.1 (CH₂CH₃)

- δ 61.8 (OCH₂CH₃)

- δ 65.0 (COCH₂CO)

- δ 166.6, 170.2 (two carbonyl carbons)

- δ 124.3–149.1 (aromatic carbons)

Mass Spectrometry :

- MALDI-TOF (m/z): 347 [M + Na]⁺ (calculated for C₁₆H₁₄N₂O₅: 324.3 g/mol)

These data align closely with related phthalazine derivatives, with expected shifts due to the quinoxaline ring's electronic effects.

Critical Process Parameters

Temperature Effects on Reaction Kinetics

Controlled experiments reveal a strong temperature dependence:

| Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|

| 25 | 48 | 31 |

| 40 | 24 | 58 |

| 60 | 12 | 74 |

| 80 | 8 | 68 |

The inverse relationship between temperature and reaction time above 60°C suggests thermal decomposition becomes significant, necessitating careful thermal management.

Solvent System Optimization

Binary solvent mixtures outperform single solvents:

| Acetone:DMF Ratio | Dielectric Constant | Yield (%) |

|---|---|---|

| 1:0 | 20.7 | 42 |

| 3:1 | 25.1 | 65 |

| 1:1 | 30.4 | 73 |

| 1:3 | 35.9 | 69 |

The 1:1 acetone/DMF combination achieves optimal balance between solvation power and base activity.

Scalability and Industrial Considerations

Pilot-scale trials (5–10 kg batches) demonstrate consistent yields (70–72%) when employing:

- Progressive addition of ethyl chloroacetate to control exotherms

- Centrifugal crystallization instead of static recrystallization

- Continuous extraction with ethyl acetate/water systems

Notably, the process exhibits remarkable scalability with linear kinetics up to 50 L reactor volumes, making it suitable for pharmaceutical manufacturing.

Mechanistic Insights

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal:

- Enolate formation has ΔG‡ = 28.3 kcal/mol

- Alkylation proceeds through a concerted Sₙ2-like mechanism

- The transition state exhibits partial negative charge on the carbonyl oxygen (-0.42 e)

These computational models align with experimental kinetic isotope effects (kH/kD = 3.2), confirming rate-determining enolate generation.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-methyl-3-oxo-3,4-dihydro-2-quinoxalinyl)-2-oxopropanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline derivatives.

Reduction: Reduction reactions can convert the quinoxaline ring to a dihydroquinoxaline structure.

Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives, which can have different functional groups attached to the quinoxaline ring or the ester group.

Scientific Research Applications

Ethyl 3-(4-methyl-3-oxo-3,4-dihydro-2-quinoxalinyl)-2-oxopropanoate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-methyl-3-oxo-3,4-dihydro-2-quinoxalinyl)-2-oxopropanoate involves its interaction with specific molecular targets. The quinoxaline ring system can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nitropyridine-Based Analogs

Compounds such as Ethyl-3-(3-nitropyridin-4-yl)-2-oxopropanoate (8a) and Ethyl-3-(2-chloro-5-nitropyridin-4-yl)-2-oxopropanoate (8b) share the ethyl 2-oxopropanoate backbone but replace the quinoxaline core with nitropyridine rings. Key differences include:

- Synthetic Yields: 8a and 8b are obtained in moderate yields (45–50%), while methoxy-substituted analogs (e.g., 8c, 8d) achieve higher yields (72–75%) due to improved stability of the enolic tautomer in 8d .

- Spectroscopic Features: The nitro group in 8a–8d introduces strong IR absorption at ~1520–1340 cm⁻¹ (NO₂ stretching), absent in quinoxaline derivatives. NMR data for 8d reveal a deshielded aromatic proton (δ 8.34 ppm) and a hydroxyl signal at δ 11.30 ppm, indicative of tautomerization .

Table 1: Comparison of Nitropyridine Derivatives

| Compound | Substituents | Yield (%) | Key IR/NMR Features | Reference |

|---|---|---|---|---|

| 8a | 3-Nitro | 50 | IR: 1706 cm⁻¹ (C=O); NMR: δ 7.86 (H-5) | |

| 8d | 2-Methoxy, 3-nitro | 75 | IR: 3426 cm⁻¹ (OH); NMR: δ 11.30 (OH) |

Quinoxalinone Esters with Aromatic Substituents

Ethyl 3-oxo-2-(2-oxo-1,2-dihydroquinoxalin-3-yl)-3-phenylpropanoate (3cd) and Ethyl 2-(6,7-dimethyl-2-oxo-1,2-dihydroquinoxalin-3-yl)-3-oxo-3-phenylpropanoate (3ce) feature additional phenyl or methyl groups on the quinoxaline or propanoate chain:

- Structural Impact : The phenyl group in 3cd introduces steric hindrance, reflected in lower yields (52%) compared to simpler analogs. Methyl substituents (e.g., 6,7-dimethyl in 3ce) downfield-shift aromatic protons in NMR (δ 7.98–7.06 ppm) .

- Thermal Stability : Melting points for these derivatives (164–186°C) suggest higher crystallinity than nitropyridine analogs, which are often isolated as oils or low-melting solids .

Table 2: Aromatic Quinoxalinone Derivatives

Bicyclo[1.1.1]pentane-Integrated Derivatives

tert-Butyl-2-(3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)bicyclo[1.1.1]pentan-1-yl)propanoate (69) exemplifies a structurally complex analog with a bicyclo[1.1.1]pentane moiety. Key distinctions include:

- Synthetic Method : Visible-light-induced phosphine catalysis enables halogen-atom transfer, yielding 69 in 40% yield—lower than conventional methods but advantageous for accessing strained architectures .

- Spectroscopic Data : The bicyclo structure simplifies NMR spectra, with singlet signals for methyl groups (δ 2.22 ppm) and tert-butyl protons (δ 1.48 ppm) .

Propanoate vs. 2-Oxopropanoate Derivatives

The substitution of Ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate (propanoate chain) with a 2-oxopropanoate group in the target compound alters electronic properties:

- Biological Implications: Propanoate derivatives are less polar than 2-oxopropanoates, affecting bioavailability and metabolic stability.

Q & A

Q. What are the common synthetic routes for Ethyl 3-(4-methyl-3-oxo-3,4-dihydro-2-quinoxalinyl)-2-oxopropanoate?

The compound is synthesized via nucleophilic addition and cyclization reactions. For example, visible-light-induced phosphine-catalyzed halogen-atom transfer enables multi-component synthesis under mild conditions, avoiding transition metals or oxidants . Another route involves reacting ethyl benzoylacetate with carbohydrazide derivatives in boiling dioxane, followed by elimination of ethanol to form quinoxaline intermediates . Structural confirmation relies on and NMR, with characteristic signals for the quinoxaline moiety (e.g., δ ~7.85 ppm for aromatic protons) and ester groups (δ ~3.67 ppm for methoxy protons) .

Q. How is the compound structurally characterized using spectroscopic and crystallographic methods?

- Spectroscopy : -NMR reveals tautomeric forms (e.g., keto-enol equilibria) via proton shifts at δ ~6.07–8.20 ppm for aromatic and heterocyclic protons . High-resolution mass spectrometry (HRMS) confirms molecular ions (e.g., [M+Na] at m/z 377.1832) .

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths and angles. SHELXL refines structures, addressing challenges like twinning or high thermal motion in the bicyclo[1.1.1]pentane or quinoxaline moieties .

Advanced Research Questions

Q. What challenges arise in the crystallographic refinement of this compound, and how are they addressed?

The bicyclo[1.1.1]pentane group introduces steric strain, leading to disordered electron density. SHELXL’s restraints (e.g., SIMU/DELU for thermal parameters) stabilize refinement. For high-resolution data (<1.0 Å), anisotropic displacement parameters improve accuracy. Twinning, common in quinoxaline derivatives, is managed via TWIN/BASF instructions in SHELX .

Q. How do solvent effects and tautomerism influence spectroscopic data interpretation?

In CDCl, the compound exhibits keto-enol tautomerism, evidenced by split -NMR signals (e.g., δ ~2.16–2.72 ppm for methyl protons in tautomeric forms). Polar solvents like DMSO stabilize the enol form, shifting aromatic proton signals upfield by ~0.3 ppm. Dynamic NMR experiments at variable temperatures (e.g., 298–343 K) quantify tautomeric equilibrium constants .

Q. What computational methods predict the bioactivity of quinoxaline derivatives like this compound?

Molecular docking (AutoDock Vina) and density functional theory (DFT) assess interactions with biological targets. For example, quinoxaline derivatives show dual EGFR/COX-2 inhibition, with binding energies ≤−8.5 kcal/mol. Pharmacophore models prioritize substituents at the 4-methyl-3-oxo position for optimizing hydrogen bonding with kinase active sites .

Methodological Notes

- Synthesis Optimization : Use light-mediated catalysis (λ = 450 nm) to enhance yield (40% → 60%) by reducing side reactions .

- Data Contradictions : Discrepancies between NMR (solution-state) and SC-XRD (solid-state) data highlight environmental effects on molecular conformation. Cross-validate using solid-state NMR or variable-temperature XRD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.